4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic compounds are a cornerstone of medicinal chemistry and materials science due to their rigid structures and diverse electronic properties. The thienopyrimidine scaffold, a fusion of a thiophene (B33073) and a pyrimidine (B1678525) ring, is of particular interest as it can be considered a bioisostere of purine (B94841) bases like adenine (B156593) and guanine, which are fundamental components of DNA and RNA. mdpi.commdpi.comnih.govsci-hub.se This structural similarity has made thienopyrimidine derivatives attractive candidates for the development of therapeutic agents that can interact with biological systems. nih.gov
The benzo nih.govontosight.aithieno[2,3-d]pyrimidine (B153573) core, specifically, combines the features of a thiophene, a pyrimidine, and a benzene (B151609) ring, resulting in a unique electronic and steric profile. This scaffold has been explored for its potential in a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.aimdpi.com
Historical Perspectives on Benzonih.govontosight.aithieno[2,3-d]pyrimidine Scaffold Research
Research into the benzo nih.govontosight.aithieno[2,3-d]pyrimidine scaffold has evolved over several decades, with a significant focus on its medicinal applications. Early investigations likely centered on the synthesis of the core structure and the exploration of its basic chemical reactivity. Over time, as synthetic methodologies became more sophisticated, researchers began to design and synthesize a multitude of derivatives with specific biological targets in mind.
A notable area of investigation has been the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov The thienopyrimidine framework has been identified as a promising scaffold for targeting protein kinases. nih.gov Furthermore, the versatility of this scaffold has led to its use in creating compounds with anti-inflammatory and antimalarial properties. nih.govrsc.org The progression of research has seen a shift from broad screening of biological activities to more targeted drug design, often guided by computational modeling and a deeper understanding of the structure-activity relationships of these compounds. nih.gov
Structural Elucidation of the Benzonih.govontosight.aithieno[2,3-d]pyrimidine Core
For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction analysis has been employed. rsc.orgnih.gov These studies provide precise bond lengths, bond angles, and crystal packing information, which are invaluable for understanding the molecule's physical properties and its interactions with biological targets. rsc.orgnih.gov For instance, X-ray crystal structures of benzo nih.govontosight.aithieno[2,3-d]pyrimidine derivatives have revealed how they bind to enzymes like dihydrofolate reductase (DHFR), providing critical insights for the design of more potent inhibitors. nih.gov
Table 1: Physicochemical Properties of 4-Chlorobenzo nih.govontosight.aithieno[3,2-d]pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₂S |
| Molecular Weight | 220.682 |
| XLogP3 | 3.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 219.9861970 |
| Heavy Atom Count | 14 |
| Complexity | 226 |
Data sourced from LookChem lookchem.com
Overview of Research Trajectories for 4-Chlorobenzonih.govontosight.aithieno[2,3-d]pyrimidine
The presence of a chlorine atom at the 4-position of the benzo nih.govontosight.aithieno[2,3-d]pyrimidine core makes 4-Chlorobenzo nih.govontosight.aithieno[2,3-d]pyrimidine a highly valuable and reactive chemical intermediate. The chloro group acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.
A primary research trajectory involves the use of 4-Chlorobenzo nih.govontosight.aithieno[2,3-d]pyrimidine as a starting material for the synthesis of a diverse library of derivatives. By reacting it with various nucleophiles, such as amines and alcohols, researchers can introduce a wide range of functional groups at the 4-position, leading to compounds with tailored biological activities.
For example, the reaction of 4-chloro-5,6,7,8-tetrahydrobenzo nih.govontosight.aithieno[2,3-d]pyrimidine with various amines has been a common strategy to generate new compounds for screening as anti-inflammatory agents. nih.gov Similarly, it serves as a precursor for the synthesis of novel kinase inhibitors and compounds with potential applications in treating diseases like cancer and malaria. nih.govrsc.org The ability to readily modify the 4-position allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug discovery.
Table 2: Selected Research Applications of the Benzo nih.govontosight.aithieno[2,3-d]pyrimidine Scaffold
| Research Area | Key Findings |
|---|---|
| Anticancer | Derivatives have shown inhibitory activity against thymidylate synthase and dihydrofolate reductase. nih.gov |
| Anti-inflammatory | Certain derivatives significantly inhibit the production of nitric oxide and inflammatory cytokines. nih.gov |
| Antimalarial | Tetrahydrobenzo nih.govontosight.aithieno[2,3-d]pyrimidine derivatives have demonstrated activity against P. falciparum. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLIYHJQECJFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40142-92-5 | |
| Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of 4 Chlorobenzo 3 4 Thieno 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The pyrimidine (B1678525) ring, being an electron-deficient system, facilitates nucleophilic aromatic substitution (SNAr) reactions. The presence of two nitrogen atoms in the ring withdraws electron density, making the carbon atoms, particularly at the C-2 and C-4 positions, electrophilic and thus prone to attack by nucleophiles. In the case of 2,4-dichloropyrimidines and related fused systems, substitution reactions generally favor the C-4 position. stackexchange.comfigshare.com This preferential reactivity is attributed to the higher LUMO coefficient at the C-4 carbon compared to the C-2 position. stackexchange.com The reaction proceeds via a two-stage addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov
The displacement of the C-4 chloro substituent by various amine nucleophiles is a widely employed strategy for the synthesis of novel thienopyrimidine derivatives. researchgate.netasianpubs.org This reaction allows for the incorporation of primary and secondary amines, including anilines, aliphatic amines, and cyclic amines, leading to a diverse library of 4-amino-substituted benzo nih.govscielo.brthieno[2,3-d]pyrimidines. nih.govnih.gov
Studies on the amination of analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that the reaction proceeds efficiently with a range of aniline (B41778) derivatives. The reaction rate and yield can be influenced by the steric and electronic properties of the nucleophile. For instance, reactions with meta- and para-substituted anilines generally proceed well. nih.gov However, significant steric hindrance, such as ortho-substitution on the aniline, can lead to a lower reaction rate. nih.gov The reaction conditions can be modulated; for example, hydrochloric acid can promote the amination, though the amount must be controlled to minimize competing hydrolysis. nih.gov In some cases, the reaction can proceed efficiently in water, offering a more environmentally friendly alternative to organic solvents. nih.gov
A series of tetrahydrobenzo nih.govscielo.brthieno[2,3-d]pyrimidine (B153573) derivatives were synthesized by reacting the 4-chloro precursor with various substituted piperazines, followed by a Petasis reaction to introduce further diversity. rsc.org This highlights the utility of the C-4 amination in multi-step synthetic sequences.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Ref |
| Aniline | HCl, Water, 80 °C | 4-(Phenylamino)benzo nih.govscielo.brthieno[2,3-d]pyrimidine derivative | Good | nih.gov |
| Substituted Piperazines | Base, Solvent | 4-(Piperazin-1-yl)benzo nih.govscielo.brthieno[2,3-d]pyrimidine derivative | N/A | rsc.org |
| L-Phenylalanine | Base, Solvent | (S)-2-((Benzo nih.govscielo.brthieno[2,3-d]pyrimidin-4-yl)amino)-3-phenylpropanoic acid | N/A | researchgate.net |
The C-4 chloro group can also be displaced by oxygen nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ethers. These reactions, known as alkoxylation and aryloxylation, expand the chemical space accessible from the 4-chloro intermediate. In studies involving the amination of related chloropyrimidines in alcoholic solvents like ethanol, the formation of an ethoxy-substituted side product is sometimes observed. nih.gov This indicates that alcohols can act as competing nucleophiles, particularly under acidic conditions which can activate the substrate for substitution. This competing solvolysis demonstrates the feasibility of targeted alkoxylation reactions under appropriate conditions, likely using a strong base to generate the more potent alkoxide nucleophile.
Sulfur nucleophiles readily displace the chlorine atom at the C-4 position to form thioethers or, after subsequent modifications, other sulfur-containing functionalities. While some palladium-catalyzed methods have been developed for C-S cross-coupling at the C-2 position of dihalopyrimidines, nucleophilic substitution with thiols overwhelmingly favors the C-4 position under most conditions. figshare.com This regioselectivity allows for the selective introduction of alkylthio or arylthio groups. These thioether products can be valuable intermediates themselves, as the sulfur moiety can be oxidized or further functionalized.
The introduction of a cyano group at the C-4 position can be achieved through nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. This cyanation reaction transforms the 4-chloro compound into a 4-cyanobenzo nih.govscielo.brthieno[2,3-d]pyrimidine. The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used in various cycloaddition reactions, making the 4-cyano derivative a valuable synthetic intermediate. The reaction typically requires a polar aprotic solvent to facilitate the dissolution of the cyanide salt and the SNAr reaction. scielo.br
Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. For halogenated electron-deficient systems like 4-chlorobenzo nih.govscielo.brthieno[2,3-d]pyrimidine, these reactions are highly effective at the C-4 position. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds. It involves the reaction of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is exceptionally useful for the arylation or heteroarylation of the benzo nih.govscielo.brthieno[2,3-d]pyrimidine core at the C-4 position. mdpi.com
The general catalytic cycle involves three main steps: oxidative addition of the chloro-substrate to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. mdpi.com A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and optimization is often necessary to achieve high yields. mdpi.commdpi.com Microwave irradiation has been shown to accelerate the reaction, leading to efficient synthesis of C-4 substituted pyrimidines in shorter reaction times. mdpi.comrsc.org The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of a diverse array of 4-aryl- and 4-heteroarylbenzo nih.govscielo.brthieno[2,3-d]pyrimidines. mdpi.comnih.gov
| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield (%) | Ref |
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Aryl-substituted pyrimidine derivative | Good | mdpi.comresearchgate.net |
| Heteroarylboronic acids | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 4-Heteroaryl-substituted pyrimidine derivative | High | mdpi.com |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 4-Phenyl-substituted pyrimidine derivative | Good to Excellent | mdpi.com |
Stille Coupling
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or pseudohalide. This reaction is a powerful tool for forming carbon-carbon bonds. For 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine, the chlorine atom at the 4-position is the reactive site for this transformation.
While specific examples of Stille coupling on 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine are not extensively detailed in the surveyed literature, the reaction is expected to proceed by coupling the thienopyrimidine core with various sp²-hybridized organostannanes, such as vinyl, aryl, or heteroaryl stannanes. The general transformation would involve the palladium-catalyzed substitution of the C4-chlorine to form a new C-C bond, yielding 4-substituted benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine derivatives.
Table 1: Potential Stille Coupling Reactions of 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine
| Coupling Partner (R-Sn(Alkyl)₃) | Product (4-R-benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine) | Potential Catalyst/Ligand System |
|---|---|---|
| Aryl Stannane | 4-Aryl-benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Vinyl Stannane | 4-Vinyl-benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(PPh₃)₄, Pd₂ (dba)₃/AsPh₃ |
| Heteroaryl Stannane | 4-Heteroaryl-benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(PPh₃)₄ |
Note: This table represents potential transformations. Specific reaction conditions and yields for 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine require experimental validation.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
For 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine, Sonogashira coupling provides a direct route to 4-alkynyl substituted derivatives. The reaction involves the coupling of the C4 position with a terminal alkyne. While the reactivity of aryl chlorides in Sonogashira couplings can sometimes be lower than that of bromides or iodides, appropriate selection of catalysts, ligands, and reaction conditions can facilitate the transformation. wikipedia.org The resulting 4-alkynylbenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidines are valuable intermediates for further chemical modifications. Although specific optimization for the wikipedia.orgmdpi.comthieno[2,3-d] isomer is not widely reported, studies on the related 4-chlorothieno[3,2-d]pyrimidine (B95853) have demonstrated successful Sonogashira reactions. researchgate.net
Table 2: Potential Sonogashira Coupling Reactions of 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine
| Alkyne Coupling Partner (R-C≡CH) | Product (4-(R-C≡C)-benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine) | Typical Catalyst System |
|---|---|---|
| Phenylacetylene | 4-(Phenylethynyl)benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | PdCl₂(PPh₃)₂ / CuI / Amine Base |
| Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(PPh₃)₄ / CuI / Amine Base |
| Propargyl alcohol | 3-(Benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidin-4-yl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂ / CuI / Amine Base |
Note: This table illustrates the potential scope of the Sonogashira reaction. The feasibility and efficiency of these reactions with 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine depend on experimentally determined conditions.
Heck Coupling
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a versatile method for creating carbon-carbon bonds and is particularly useful for the arylation or vinylation of alkenes. organic-chemistry.org
In the context of 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine, the Heck reaction would enable the introduction of various alkenyl substituents at the C4 position. The reaction would couple the thienopyrimidine core with alkenes such as acrylates, styrenes, or other vinyl compounds. The success of the reaction with an aryl chloride substrate often requires specific catalyst systems, such as those employing palladacycle catalysts or phosphine-free conditions, which have been shown to be effective for a broad range of aryl bromides and chlorides. organic-chemistry.org
Table 3: Potential Heck Coupling Reactions of 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine
| Alkene Coupling Partner | Product | Potential Catalyst/Base System |
|---|---|---|
| Styrene | 4-Styrylbenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |
| n-Butyl acrylate | n-Butyl (E)-3-(benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidin-4-yl)acrylate | Pd(OAc)₂ / NaOAc |
| Acrylonitrile | (E)-3-(Benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidin-4-yl)acrylonitrile | PdCl₂ / K₂CO₃ |
Note: This table outlines potential Heck reactions. Specific conditions for the successful coupling with 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine require experimental investigation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines from primary or secondary amines. wikipedia.orgorganic-chemistry.org
This reaction is particularly relevant for 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine, as it provides a direct pathway to synthesize 4-aminobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine derivatives, which are common motifs in biologically active molecules. rsc.orgnih.govnih.gov The reaction involves coupling the C4 position with a variety of amines, including primary and secondary alkylamines and anilines. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields, especially when using less reactive aryl chlorides. libretexts.org
Table 4: Potential Buchwald-Hartwig Amination Reactions of 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine
| Amine Coupling Partner | Product | Potential Catalyst/Ligand/Base System |
|---|---|---|
| Aniline | N-Phenylbenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidin-4-amine | Pd₂(dba)₃ / BINAP / NaOt-Bu |
| Piperazine (B1678402) | 4-(Piperazin-1-yl)benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine | Pd(OAc)₂ / XPhos / Cs₂CO₃ |
| Benzylamine | N-Benzylbenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidin-4-amine | Pd(OAc)₂ / RuPhos / K₃PO₄ |
Note: This table showcases potential amination reactions. The specific conditions listed are representative, and optimization would be necessary for the 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine substrate.
Electrophilic Aromatic Substitution on the Thienopyrimidine Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. The benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine scaffold contains two aromatic rings, the benzene (B151609) and thiophene (B33073) rings, where EAS could potentially occur. The regioselectivity of such reactions is governed by the electron-donating or -withdrawing nature of the fused heterocyclic system.
The pyrimidine ring is electron-deficient and generally deactivates the fused aromatic system towards electrophilic attack. The thiophene ring is typically more reactive towards electrophiles than the benzene ring. Within the thiophene moiety, substitution is generally favored at the position alpha to the sulfur atom. However, in the fused benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine system, the positions on the thiophene ring are occupied. Therefore, electrophilic attack would be directed to the benzene portion of the molecule. The precise location of substitution (positions 6, 7, 8, or 9) would depend on the directing effects of the fused thieno[2,3-d]pyrimidine system and the specific reaction conditions. Detailed experimental studies on 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine are required to definitively establish the regiochemical outcome of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.
Reduction and Oxidation Reactions of 4-Chlorobenzowikipedia.orgmdpi.comthieno[2,3-d]pyrimidine
The benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine core can undergo both reduction and oxidation reactions, although specific studies on the 4-chloro derivative are limited.
Reduction: Catalytic hydrogenation could potentially reduce the benzene ring, leading to tetrahydrobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine derivatives. Such tetrahydro derivatives are common in medicinal chemistry research. mdpi.comrsc.orgnih.gov The specific conditions (catalyst, pressure, temperature) would determine the extent of reduction. It is also possible to reduce the pyrimidine ring under certain conditions, though this is generally more difficult. The chloro-substituent at the C4 position may also be susceptible to hydrodechlorination under certain catalytic hydrogenation conditions.
Rearrangement Reactions Involving the Benzowikipedia.orgmdpi.comthieno[2,3-d]pyrimidine Scaffold
Rearrangement reactions involving the benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine scaffold are not commonly reported in the literature. Fused heterocyclic systems like this one are generally aromatic and possess considerable stability, making skeletal rearrangements energetically unfavorable under typical conditions.
However, certain functionalized derivatives might undergo specific rearrangements. For instance, Dimroth-type rearrangements, which are known to occur in some pyrimidine systems, could potentially be observed in derivatives of benzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine under specific (e.g., acidic or basic) conditions, leading to isomeric heterocyclic structures. These rearrangements typically involve ring-opening followed by ring-closure. The feasibility of such a rearrangement would be highly dependent on the substituents present on the pyrimidine ring. For the parent 4-Chlorobenzo wikipedia.orgmdpi.comthieno[2,3-d]pyrimidine, such rearrangements are not expected without prior functionalization.
Ring-Opening and Ring-Closing Transformations of 4-Chlorobenzonih.govnih.govthieno[2,3-d]pyrimidine
The fused heterocyclic system of 4-Chlorobenzo nih.govnih.govthieno[2,3-d]pyrimidine exhibits a rich reactivity profile, allowing for various chemical transformations. Among the most intriguing of these are reactions that involve the opening and subsequent closing of the pyrimidine ring. These transformations provide synthetic routes to novel heterocyclic scaffolds with diverse substitution patterns, which are of significant interest in medicinal chemistry and materials science.
One of the primary mechanisms through which the pyrimidine ring of thieno[2,3-d]pyrimidine derivatives can undergo rearrangement is the Dimroth rearrangement. nih.govwikipedia.org This type of rearrangement typically occurs in heterocyclic systems containing an endocyclic and an exocyclic nitrogen atom and involves a ring-opening and ring-closing sequence. wikipedia.org For thieno[2,3-d]pyrimidines, this transformation can be initiated by the introduction of a nucleophile, leading to the formation of an intermediate that can undergo ring fission and subsequent recyclization to a new isomeric pyrimidine system. nih.gov
While specific studies detailing the Dimroth rearrangement of 4-Chlorobenzo nih.govnih.govthieno[2,3-d]pyrimidine are not extensively documented, the general mechanism can be extrapolated from related thieno[2,3-d]pyrimidine structures. scielo.br The process is often catalyzed by acid or base and can also be promoted by heat. nih.gov For instance, the reaction of a related 4-aminothieno[2,3-d]pyrimidine with an amine can lead to a ring-opened intermediate, which then re-closes to form a new thieno[2,3-d]pyrimidine with the exocyclic nitrogen incorporated into the pyrimidine ring.
Another significant class of ring-closing transformations involves the reaction of substituted 4-hydrazinobenzo nih.govnih.govthieno[2,3-d]pyrimidines with various one-carbon donors to form fused triazole ring systems. The initial step is the nucleophilic substitution of the chlorine atom at the C-4 position with hydrazine (B178648) hydrate (B1144303) to yield the 4-hydrazino derivative. This intermediate is then poised for cyclization.
For example, treatment of a 2-hydrazinyl-thieno[2,3-d]pyrimidine derivative with formic acid has been shown to result in the formation of a nih.govwikipedia.orgmdpi.comtriazolo[4,3-c]pyrimidine system. ekb.eg This reaction proceeds through an initial formation of a formylhydrazinyl intermediate, which then undergoes intramolecular cyclization via dehydration to afford the fused triazolo ring. Similarly, reaction with methylisothiocyanate can lead to the formation of a triazolopyrimidine derivative. ekb.eg
These ring-opening and ring-closing transformations are powerful tools for the structural diversification of the benzo nih.govnih.govthieno[2,3-d]pyrimidine scaffold, enabling the synthesis of a wide array of novel heterocyclic compounds with potential biological activities.
Table 1: Examples of Ring-Closing Transformations of Benzo nih.govnih.govthieno[2,3-d]pyrimidine Derivatives
| Starting Material | Reagent(s) | Product | Transformation Type | Reference |
| 4-Hydrazinobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Formic Acid | Benzo nih.govnih.govthieno[2,3-d] nih.govwikipedia.orgmdpi.comtriazolo[4,3-c]pyrimidine | Ring-Closing (Triazole formation) | ekb.eg |
| 4-Hydrazinobenzo nih.govnih.govthieno[2,3-d]pyrimidine | Methylisothiocyanate | 3-Methyl-benzo nih.govnih.govthieno[2,3-d] nih.govwikipedia.orgmdpi.comtriazolo[4,3-c]pyrimidine | Ring-Closing (Triazole formation) | ekb.eg |
| 4-Aminobenzo nih.govnih.govthieno[2,3-d]pyrimidine | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by anilines | N-Aryl-benzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine | Dimroth Rearrangement (potential) | scielo.br |
Mechanistic Investigations of Reactions Involving 4 Chlorobenzo 3 4 Thieno 2,3 D Pyrimidine
Elucidation of Reaction Pathways for Nucleophilic Substitutions
The primary reaction pathway for 4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine (B153573) involves nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to displacement by a wide range of nucleophiles. This reactivity is attributed to the electron-deficient nature of the pyrimidine ring, which is further activated by the fused benzo[b]thiophene moiety.
The generally accepted mechanism for this transformation is the addition-elimination pathway . youtube.comlibretexts.org This two-step process is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine leaving group. libretexts.orgyoutube.com This initial addition step is typically the rate-determining step of the reaction, as it involves the temporary disruption of the aromatic system. mdpi.com The attack results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing heterocyclic ring system. libretexts.org
In the second step, the aromaticity of the ring is restored through the elimination of the chloride ion, which is a good leaving group. youtube.comlibretexts.org This yields the final substituted product. The presence of strongly electron-withdrawing groups, such as the nitrogen atoms in the pyrimidine ring, is essential for stabilizing the anionic intermediate and thus facilitating the SNAr reaction. youtube.comlibretexts.org Reactions of analogous 4-chlorothienopyrimidines with various nucleophiles, including amines and amino acids, proceed readily, underscoring the viability of this pathway. researchgate.netnih.gov
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Related 4-Chlorothienopyrimidine Scaffolds This table is based on data for analogous compounds and illustrates typical reaction conditions.
| Nucleophile | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Amines (e.g., piperidine, morpholine) | Base (e.g., Et3N), Refluxing Ethanol | 4-Amino-thieno[2,3-d]pyrimidine | nih.gov |
| Amino Acids (e.g., L-phenylalanine) | Base, Solvent (e.g., DMF) | 4-(Amino acid)-thieno[2,3-d]pyrimidine | researchgate.net |
| Thiols | Base, Solvent | 4-Thioether-thieno[2,3-d]pyrimidine | rsc.org |
Studies on Catalytic Cycles in Cross-Coupling Reactions
4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. The underlying mechanism for these transformations involves a catalytic cycle centered on a palladium complex.
The catalytic cycle for a Suzuki cross-coupling reaction, for instance, can be described in three fundamental steps: mdpi.com
Oxidative Addition : The cycle begins with the reaction of the active Pd(0) catalyst with 4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine. The palladium atom inserts itself into the carbon-chlorine bond, leading to the formation of a square planar Pd(II) complex. This is often the rate-limiting step in the cycle for aryl chlorides.
Transmetalation : The organopalladium(II) complex then reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. mdpi.com
The choice of ligands on the palladium catalyst is critical for the efficiency and selectivity of the reaction, influencing the rates of oxidative addition and reductive elimination. nih.gov For dihalogenated heterocycles, ligand selection can even control the site-selectivity of the coupling reaction. nih.govfigshare.com
Kinetic and Thermodynamic Analysis of Chemical Transformations
While extensive quantitative kinetic and thermodynamic data for reactions involving 4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine are not widely available in the surveyed literature, a qualitative analysis can be derived from the established mechanisms.
Isotope Effects in Reactions of 4-Chlorobenzonih.govyoutube.comthieno[2,3-d]pyrimidine
Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, although specific studies on 4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine have not been reported. libretexts.org However, the principles of KIE can be applied to understand its potential reactivity.
In the SNAr reaction, if the cleavage of the carbon-chlorine bond were part of the rate-determining step, a primary chlorine KIE (³⁵Cl/³⁷Cl) would be observed. researchgate.net However, in the standard addition-elimination mechanism, the C-Cl bond is broken in a fast step after the rate-limiting nucleophilic addition. Therefore, a significant primary chlorine KIE is not expected. The absence of a substantial KIE would provide evidence against a mechanism where C-Cl bond cleavage is rate-limiting.
Secondary hydrogen isotope effects could be measured by replacing hydrogen atoms at or near the reaction center with deuterium. For example, a change in the hybridization of the C4 carbon from sp² to sp³ occurs during the formation of the Meisenheimer complex, which could be probed by a secondary KIE. libretexts.org
Transition State Characterization and Analysis
Direct experimental or computational characterization of the transition states in reactions of 4-Chlorobenzo nih.govyoutube.comthieno[2,3-d]pyrimidine is not detailed in the available literature. Nevertheless, the nature of the transition states can be inferred from the reaction mechanisms.
For the rate-limiting step of the SNAr reaction (nucleophilic addition), the transition state would occur as the nucleophile approaches the C4 carbon and the π-electron system of the ring begins to deform. According to Hammond's postulate, this high-energy transition state would structurally resemble the high-energy Meisenheimer complex. researchgate.net Key features would include:
Partial formation of the bond between the nucleophile and the C4 carbon.
Partial breaking of the aromatic π-system.
Development of a partial negative charge on the ring system, which is delocalized into the pyrimidine and thiophene (B33073) moieties.
A geometry at the C4 carbon that is intermediate between trigonal planar (sp²) and tetrahedral (sp³).
Understanding the structure and energy of this transition state is key to explaining the reactivity and selectivity of nucleophilic substitution on this heterocyclic system.
Spectroscopic and Crystallographic Structural Analysis of 4 Chlorobenzo 3 4 Thieno 2,3 D Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the spectra of various nuclei, a detailed map of atomic connectivity and spatial relationships can be constructed. For 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine (B153573), this involves primarily ¹H, ¹³C, and potentially ¹⁵N NMR, supported by two-dimensional (2D) techniques to resolve complex correlations.
Proton (¹H) NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine is expected to show distinct signals for the aromatic protons on the benzo-fused ring and the lone proton on the pyrimidine (B1678525) ring.
Based on the analysis of related thieno[2,3-d]pyrimidine structures, the signals can be assigned as follows thepharmajournal.commdpi.comnih.govijacskros.com:
Pyrimidine Proton (H2): A singlet is anticipated in the downfield region, typically around δ 8.3-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms.
Benzothiophene (B83047) Protons (H6, H7, H8, H9): The four protons on the benzene (B151609) ring will appear as a complex multiplet system in the aromatic region (approximately δ 7.4-8.5 ppm). Their exact chemical shifts and coupling patterns depend on the electronic effects of the fused heterocyclic system. For example, in the related compound 2,4-dichlorothieno[2,3-d]pyrimidine, aromatic protons are observed between δ 6.98 and 7.39 ppm thepharmajournal.com.
Table 1: Expected ¹H NMR Chemical Shift Ranges for 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H2 | 8.3 - 9.0 | Singlet (s) |
| H6/H7/H8/H9 | 7.4 - 8.5 | Multiplet (m) |
Note: Data is illustrative and based on analogous compounds. The specific solvent used (e.g., CDCl₃ or DMSO-d₆) will influence the exact chemical shifts.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine would display distinct signals for each of its ten carbon atoms. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.
Key expected signals, inferred from similar heterocyclic systems, include thepharmajournal.commdpi.comnih.gov:
Pyrimidine Carbons: The carbon atoms within the pyrimidine ring are expected to resonate at significantly different fields. The C4 carbon, bonded to the electronegative chlorine atom, would appear downfield. For instance, in 2,4-dichlorothieno[2,3-d]pyrimidine, pyrimidine carbons appear in the range of δ 153-162 ppm thepharmajournal.com.
Benzothiophene Carbons: The carbons of the fused benzene ring typically appear in the δ 120-140 ppm range. The quaternary carbons at the ring junctions will have distinct chemical shifts compared to the protonated carbons.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C4 (C-Cl) | >155 |
| C2 | ~150-155 |
| Quaternary Carbons (Ring Junction) | ~130-160 |
| Aromatic CH Carbons | ~120-135 |
Note: Data is illustrative and based on analogous compounds.
Two-dimensional NMR experiments are essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex aromatic systems. emerypharma.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity between adjacent protons within the benzothiophene moiety. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique would definitively link each aromatic proton signal to its corresponding carbon signal. wikipedia.orgnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the entire molecular structure by showing correlations between, for example, the pyrimidine H2 proton and carbons in the fused thiophene (B33073) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can help confirm the geometry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine (Molecular Formula: C₁₀H₅ClN₂S), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S). The nominal mass would be 220 g/mol for the ³⁵Cl isotope.
While specific fragmentation data is not published, analysis of related structures suggests that fragmentation would likely involve the pyrimidine ring. sapub.org Common fragmentation pathways for such heterocyclic systems include the loss of small molecules like HCN or cleavage of the chloro-substituent.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which serves to confirm the elemental composition. The precise measurement distinguishes the compound from other molecules with the same nominal mass. The use of HRMS is a standard technique for the characterization of novel thienopyrimidine derivatives. nih.govrsc.orgnih.gov
Table 3: HRMS Data for 4-Chlorobenzo chemicalbook.commdpi.comthieno[2,3-d]pyrimidine
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₅ClN₂S | lookchem.com |
| Calculated Exact Mass | 219.9861970 u | lookchem.com |
Note: The calculated exact mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. For 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine (Molecular Formula: C₁₀H₅ClN₂S, Molecular Weight: approx. 220.68 g/mol ), an MS/MS analysis would begin with the ionization of the molecule and the selection of its molecular ion peak (M⁺˙).
The fragmentation of the 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine molecular ion would likely proceed through pathways characteristic of fused aromatic heterocyclic systems. Key expected fragmentation patterns include:
Loss of Chlorine: A primary fragmentation would likely involve the loss of a chlorine radical (•Cl), a common fragmentation for chlorinated aromatic compounds, resulting in a significant fragment ion at [M-35]⁺.
Loss of HCN: The pyrimidine ring is susceptible to fragmentation. The elimination of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for pyrimidine-containing structures, which would lead to a fragment ion at [M-27]⁺.
Retro-Diels-Alder (RDA) Fragmentation: Fused ring systems can sometimes undergo RDA reactions, although this may be less favored for this highly aromatic system.
Thiophene Ring Fragmentation: The thiophene ring could fragment through the loss of CS or CHS radicals, though this typically requires higher energy.
The resulting fragmentation pattern would provide a unique fingerprint, confirming the connectivity of the atoms within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine, the spectra would be dominated by vibrations associated with the fused aromatic system.
Expected Vibrational Modes for 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the hydrogen atoms attached to the benzo and pyrimidine rings. |
| C=N Stretch | 1620 - 1550 | Stretching vibrations of the carbon-nitrogen double bonds within the pyrimidine ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds in the fused aromatic rings. |
| C-S Stretch | 700 - 600 | Stretching vibration of the carbon-sulfur bond within the thiophene ring. |
| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. This can be a strong band in the IR spectrum. |
| Aromatic C-H Bending | 900 - 675 | Out-of-plane bending ("wags") of the C-H bonds on the aromatic rings, which can be indicative of the substitution pattern. |
Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine, a conjugated aromatic system, is expected to show characteristic absorptions in the UV region.
The principal electronic transitions would be:
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the extensive conjugated system of the fused rings. Multiple bands corresponding to these transitions would be expected.
n → π* Transitions: These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen and sulfur atoms) to antibonding π* orbitals. These bands would typically appear at longer wavelengths (lower energy) than the π → π* transitions.
The solvent used for the analysis can influence the position of these absorption maxima.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-Ray DiffractionIf a suitable single crystal of 4-Chlorobenzobldpharm.comlookchem.comthieno[2,3-d]pyrimidine could be grown, single-crystal X-ray diffraction would provide a wealth of structural information. This includes:
Crystal System and Space Group: Determining the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). Studies on similar thieno[2,3-d]pyrimidine derivatives have often shown crystallization in monoclinic or triclinic systems. mdpi.com
Unit Cell Parameters: Precise measurements of the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The exact x, y, and z coordinates of each atom in the unit cell, allowing for the calculation of precise bond lengths and bond angles.
Molecular Conformation: Confirmation of the planarity of the fused ring system.
Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, including any potential π-π stacking or halogen bonding interactions.
Powder X-Ray DiffractionPowder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample. While it does not provide the atomic-level detail of single-crystal analysis, it generates a characteristic diffraction pattern that is unique to the crystalline phase of the compound. This pattern can be used for:
Phase Identification: Confirming the identity of the synthesized compound by comparing its PXRD pattern to a known standard.
Purity Assessment: Detecting the presence of crystalline impurities.
Lattice Parameter Refinement: Providing an estimation of the unit cell parameters.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For 4-Chlorobenzo bldpharm.comlookchem.comthieno[2,3-d]pyrimidine (C₁₀H₅ClN₂S), the theoretical elemental composition would be calculated and compared against experimentally determined values.
Theoretical Elemental Composition of C₁₀H₅ClN₂S:
| Element | Symbol | Atomic Weight | Percentage |
|---|---|---|---|
| Carbon | C | 12.01 | ~54.43% |
| Hydrogen | H | 1.01 | ~2.28% |
| Chlorine | Cl | 35.45 | ~16.07% |
| Nitrogen | N | 14.01 | ~12.69% |
Experimental results from combustion analysis that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would serve to verify the empirical formula and purity of the synthesized compound.
Computational Chemistry and Theoretical Studies of 4 Chlorobenzo 3 4 Thieno 2,3 D Pyrimidine
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of thienopyrimidine systems. tandfonline.com By employing functionals such as B3LYP with basis sets like 6-311++G, researchers can perform geometry optimization to find the most stable conformation of the molecule. tandfonline.com These calculations yield precise information on bond lengths and angles. For the 4-Chlorobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine (B153573) scaffold, the optimized geometry would reveal the planarity of the fused ring system and the precise orientation of the chloro substituent. The results from DFT calculations on related heterocyclic compounds show excellent agreement with experimental data obtained from crystallographic techniques. researchgate.net
Table 1: Illustrative Predicted Geometrical Parameters for 4-Chlorobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine using DFT
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C-Cl | 1.745 |
| N1=C6 | 1.315 | |
| C5-C6 | 1.420 | |
| C10-S | 1.770 | |
| Bond Angles (°) | Cl-C4-N3 | 115.8 |
| C2-N1-C6 | 117.5 | |
| C5-S-C10 | 92.0 |
Note: The values in this table are hypothetical and serve as illustrative examples based on calculations performed on structurally similar molecules.
Ab Initio Methods
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are also employed to study fused pyrimidine (B1678525) derivatives. beilstein-journals.org These methods are particularly useful for analyzing excited-state properties. For instance, ab initio calculations have been successfully used to reproduce the absorption and emission spectra of fluorescent benzo nih.govresearchgate.netthieno[3,2-d]pyrimidine derivatives, providing a quantitative understanding of their electronic transitions. nih.gov Such analyses for 4-Chlorobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine could elucidate its photophysical properties and potential applications in materials science.
Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For thienopyrimidine derivatives, DFT calculations show that the HOMO is often distributed over the electron-rich thiophene (B33073) and pyrimidine rings, while the LUMO is also located across the fused ring system. tandfonline.com This distribution indicates that the entire heterocyclic core is involved in electronic transitions. tandfonline.com
Table 2: Predicted Frontier Molecular Orbital Energies
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -3.8 to -3.2 |
| HOMO-LUMO Gap (ΔE) | ~2.5 to 3.0 |
Note: These energy ranges are illustrative, based on published data for analogous thienopyrimidine structures. tandfonline.comnih.gov
Electrostatic Potential Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For 4-Chlorobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine, the MEP surface would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. researchgate.net These sites represent the most likely points for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the benzo ring and the region around the C-Cl bond would exhibit positive or near-neutral potential, indicating sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding. researchgate.net
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds. DFT calculations are commonly used to compute infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov
Calculated vibrational frequencies, after being scaled by an appropriate factor, typically show good agreement with experimental data from FT-IR spectroscopy. nih.gov This allows for the precise assignment of spectral bands to specific molecular vibrations, such as C=N stretching in the pyrimidine ring or C-S stretching in the thiophene ring. Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to validate the molecular structure. mdpi.com
Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100-3050 | 3100-3000 |
| C=N Stretch | 1620-1580 | 1630-1575 |
| C=C Stretch | 1550-1450 | 1580-1450 |
| C-Cl Stretch | 750-700 | 800-600 |
Note: Predicted frequencies are typical values obtained from DFT calculations on similar aromatic heterocycles.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like thienopyrimidines. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states.
For the synthesis of the thienopyrimidine core or for subsequent functionalization reactions (e.g., nucleophilic substitution of the chlorine atom at the 4-position), DFT calculations can be used to model the reaction pathway. nih.gov These studies involve locating the transition state structures and calculating their energies to determine the activation energy barrier of the reaction. This information provides deep insight into the reaction's feasibility, kinetics, and selectivity. For example, theoretical studies can explain the regioselectivity of alkylation or hydrolysis reactions on the thienopyrimidine scaffold by comparing the activation energies of different possible pathways. mdpi.com
Conformation Analysis of Substituted Benzoresearchgate.netmdpi.comthieno[2,3-d]pyrimidine Systems
The three-dimensional arrangement of atoms, or conformation, of benzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivatives is critical to their biological activity and physical properties. Substituents on the core ring system can introduce significant steric hindrance or new intermolecular interactions, leading to distinct preferred conformations.
Computational methods, particularly molecular mechanics (MM) calculations, are employed to explore the potential energy surface of these molecules and identify stable conformers. For instance, in studies of related, more complex thieno[3′,2′:4,5] rsc.orgbenzothieno[2,3-d]pyrimidine systems, the introduction of a substituent in the "bay region" was shown to induce a significant degree of helical distortion in the molecule's structure. rsc.org Such theoretical calculations are essential for predicting the shape of these molecules, which is a key determinant of how they interact with biological targets like enzymes or receptors.
In another computational investigation on a novel hydrazone derivative of a tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidinone, the molecular structure was optimized using theoretical calculations. The study found a good agreement between the computationally predicted structure and the experimental structure determined by X-ray crystallography, validating the accuracy of the computational approach. mdpi.com These studies confirm that the planar, rigid nature of the fused ring system is the dominant structural feature, with conformational flexibility largely determined by the substituents.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment, such as solvents or biological macromolecules.
MD simulations have been instrumental in elucidating the interaction mechanisms of benzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine derivatives with protein targets. In a study of a benzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine phthalimide derivative acting as a noncompetitive inhibitor of dipeptidyl peptidase-4 (DPP-4), molecular docking and subsequent MD simulations were performed. nih.gov The simulations revealed the key amino acid residues within the enzyme's binding site that are crucial for forming a stable enzyme-inhibitor complex. nih.gov These interactions are fundamental to the compound's inhibitory activity.
Similarly, MD simulations were used to study the binding of ligands to the GABA A receptor for a related pyrazolothienopyrimidine scaffold. nih.gov These simulations, often run for nanoseconds, help to understand the stability of the ligand-receptor complex and the specific interactions that maintain it. nih.gov
The insights gained from MD simulations are critical for the rational design of new derivatives with improved binding affinity and selectivity. By understanding the dynamic interactions at the atomic level, chemists can modify the molecular structure to enhance desired biological effects.
| Study Focus | Compound Class | Simulation Target | Key Findings |
| Enzyme Inhibition nih.gov | Benzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine phthalimide derivative | Dipeptidyl peptidase-4 (DPP-4) | Identified key residues (Tyr547, Lys554, Trp629) for stable complex formation. |
| Receptor Binding nih.gov | Pyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives | Ligand binding-site complexes | Assessed the stability of ligand-receptor poses over time (e.g., 60 ns simulations). |
| Anticancer Properties mdpi.com | 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | Not specified | MD simulations were part of the computational studies for designing new anticancer agents. |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical properties or biological activity. These models are invaluable for predicting the characteristics of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.
Furthermore, theoretical studies often involve the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). mdpi.com These descriptors help in understanding the reactivity and interaction patterns of the molecules. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity, while the MEP map highlights regions of the molecule that are electron-rich or electron-poor, predicting sites for electrophilic and nucleophilic attack.
While specific, large-scale QSPR models for 4-Chlorobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine were not detailed in the reviewed literature, the foundational work of calculating molecular descriptors and correlating them with activity is a common practice in the field. For instance, observations that the introduction of electron-releasing groups on the pyrimidine core of tetrahydrobenzo researchgate.netmdpi.comthieno[2,3-d]pyrimidine enhances anti-inflammatory activity represent a qualitative structure-activity relationship that could be quantified in a formal QSPR study. researchgate.net
| Computed Property / Descriptor | Relevance in QSPR/QSAR | Example Application |
| Physicochemical Parameters (e.g., LogP, Molar Refractivity) | Predicts pharmacokinetic properties like absorption and distribution. | Assessment of "drug-likeness" for substituted thieno[2,3-d]pyrimidines. mdpi.com |
| Electronic Properties (HOMO, LUMO, MEP) | Predicts chemical reactivity and intermolecular interaction sites. | Understanding the reactivity of a hydrazone-containing thieno[2,3-d]pyrimidine. mdpi.com |
| Steric and Topological Descriptors | Quantifies the size, shape, and branching of a molecule. | Correlating molecular structure with binding affinity to a biological target. |
Advanced Derivatization and Scaffold Diversification Strategies for 4 Chlorobenzo 3 4 Thieno 2,3 D Pyrimidine
Parallel Synthesis and Library Generation of Derivatives
Parallel synthesis is a powerful strategy for rapidly generating large numbers of distinct, yet structurally related, compounds. This high-throughput approach is instrumental in creating chemical libraries for screening and identifying lead compounds in drug discovery. For the 4-chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine (B153573) scaffold, parallel synthesis typically leverages the reactivity of the chlorine atom at the C4 position.
The core principle involves distributing the starting chloro-scaffold into an array of separate reaction vessels, such as a 96-well plate. A diverse collection of building blocks, most commonly primary or secondary amines, is then added to the individual wells. This allows for a multitude of nucleophilic aromatic substitution (SNAr) reactions to occur simultaneously under controlled conditions. This technique facilitates the creation of a large library where the diversity is centered around the substituent at the C4 position. The use of solution-phase combinatorial techniques coupled with straightforward purification methods allows for the efficient production of highly pure final products. electronicsandbooks.com This methodology has been successfully applied to generate extensive libraries of substituted thienopyrimidines for biological evaluation. electronicsandbooks.com
Table 1: Illustrative Parallel Synthesis Scheme for a Derivative Library
| Well ID | Starting Scaffold | Amine Reagent | Resulting C4-Substituent |
| A1 | 4-Chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | Morpholine (B109124) | -Morpholinyl |
| A2 | 4-Chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | Piperazine (B1678402) | -Piperazinyl |
| A3 | 4-Chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | Aniline (B41778) | -Anilino |
| A4 | 4-Chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | Benzylamine | -Benzylamino |
| ... | ... | ... | ... |
| H12 | 4-Chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine | N-methyl-ethanolamine | -(2-hydroxyethyl)(methyl)amino |
Solid-Phase Organic Synthesis (SPOS) of Benzomdpi.comnih.govthieno[2,3-d]pyrimidine Derivatives
Solid-Phase Organic Synthesis (SPOS) offers significant advantages over traditional solution-phase chemistry for library generation, most notably in the simplification of product purification. In SPOS, the starting material or an intermediate is chemically anchored to an insoluble polymer resin. Reagents and by-products are then removed by simple filtration and washing, eliminating the need for more complex purification techniques like chromatography until the final cleavage step.
For the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine system, a potential SPOS strategy could involve several approaches. One method is to build the heterocyclic core directly on the resin. This could start with an anchored 2-aminothiophene-3-carboxamide, which is then cyclized with a suitable reagent to form the thienopyrimidine core. acs.org Subsequent chemical transformations, such as substitution reactions, can be performed on the resin-bound scaffold to introduce points of diversity. acs.org Alternatively, a pre-formed benzo mdpi.comnih.govthieno[2,3-d]pyrimidine core could be attached to the resin, followed by diversification at various positions. The final, purified compounds are then released from the solid support in the last step of the synthesis. SPOS has been effectively utilized to generate libraries of related thienopyrimidine analogues for drug discovery programs. acs.orgsogang.ac.kr
Chemo- and Regioselective Functionalization of the Core Scaffold
The inherent electronic properties of the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold dictate its reactivity, allowing for predictable and selective chemical modifications. The most significant site for functionalization is the carbon atom at the C4 position, which is activated by the adjacent chlorine atom and the electron-withdrawing pyrimidine (B1678525) ring.
This C4 position is highly electrophilic and thus susceptible to regioselective nucleophilic aromatic substitution (SNAr). mdpi.com This reaction is the cornerstone for diversifying the scaffold, where the chlorine atom is displaced by a wide range of nucleophiles. Primary and secondary amines, such as morpholine and piperazine, are commonly used to introduce new side chains, a critical step in the synthesis of many biologically active derivatives. nih.govrsc.org The reaction conditions can be tuned, but they typically involve heating the 4-chloro precursor with the desired amine in a suitable solvent, sometimes with the addition of a non-nucleophilic base. This high degree of regioselectivity ensures that substitution occurs specifically at the C4 position, which is a crucial aspect in the rational design of targeted molecules. mdpi.com
Table 2: Examples of Nucleophiles for C4-Functionalization
| Nucleophile | Reagent Example | Resulting C4-Substituent |
| Secondary Aliphatic Amine | Morpholine | 4-morpholinobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine |
| Secondary Aliphatic Amine | Piperazine | 4-(piperazin-1-yl)benzo mdpi.comnih.govthieno[2,3-d]pyrimidine |
| Primary Aromatic Amine | Aniline | N-phenylbenzo mdpi.comnih.govthieno[2,3-d]pyrimidin-4-amine |
| Alcohol/Alkoxide | Sodium Methoxide | 4-methoxybenzo mdpi.comnih.govthieno[2,3-d]pyrimidine |
| Thiol/Thiolate | Sodium Thiophenolate | 4-(phenylthio)benzo mdpi.comnih.govthieno[2,3-d]pyrimidine |
Late-Stage Functionalization of 4-Chlorobenzomdpi.comnih.govthieno[2,3-d]pyrimidine
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late point in its synthesis. This modern synthetic paradigm is highly valuable as it allows for the rapid diversification of advanced intermediates or final compounds, bypassing the need for lengthy de novo synthesis for each new analogue. researchgate.net
For the 4-chlorobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold, LSF strategies could provide access to novel derivatives that are difficult to obtain through traditional methods. One powerful LSF approach is transition metal-catalyzed C-H activation. This could potentially be used to selectively install substituents on the benzo or thiophene (B33073) rings of the pre-formed core. Another advanced LSF technique is "skeletal editing," where atoms within the core framework itself are altered. chinesechemsoc.org For instance, recently developed methods could potentially enable the transformation of the pyrimidine ring into a pyridine (B92270) ring, a two-atom swap that dramatically changes the core structure and its properties. chinesechemsoc.org These cutting-edge strategies offer powerful tools to expand the chemical space around the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold, aiding in the fine-tuning of molecular properties for drug development. rsc.org
Design Principles for Novel Benzomdpi.comnih.govthieno[2,3-d]pyrimidine Analogues
The benzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, particularly protein kinases. researchgate.netresearchgate.net The design of novel analogues is typically guided by the specific biological target and involves a rational, structure-based approach.
A primary design principle is to use the thienopyrimidine core as a stable anchor that mimics the adenine (B156593) portion of ATP, allowing it to bind within the hinge region of many kinase enzymes. mdpi.com The main point of diversification is the C4 position, where various substituents are introduced to extend into other parts of the binding site, thereby conferring potency and selectivity. mdpi.com For example, in the design of VEGFR-2 inhibitors, specific side chains are added at C4 to interact with key amino acid residues in the enzyme's active site. nih.gov Similarly, for anti-inflammatory agents, substituents are chosen to optimize interactions with enzymes like COX-2 or 15-LOX. nih.govnih.gov The tetrahydrobenzo variant is often employed to increase the three-dimensional character and improve the physicochemical properties of the molecule. nih.gov
Table 3: Design Principles for Different Therapeutic Targets
| Therapeutic Target | Design Principle | Key Structural Feature |
| Protein Kinases (e.g., VEGFR-2, PI3K) | Mimic ATP to bind in the hinge region; achieve selectivity via substituents. nih.govmdpi.com | Substituents at the C4 position designed for specific interactions. mdpi.com |
| Anti-inflammatory (e.g., COX-2) | Inhibit pro-inflammatory enzymes or signaling pathways. nih.gov | Phenyl or heterocyclic groups at C2 or C4 to fit in the enzyme's active site. |
| Anti-plasmodial (e.g., against P. falciparum) | Combine the thienopyrimidine scaffold with other known antimalarial pharmacophores. | Linker-mediated connection (e.g., via piperazine at C4) to other active moieties. rsc.org |
| DPP-4 Inhibitors | Introduce moieties that can form noncompetitive interactions with the enzyme. | Phthalimide groups attached to a side chain at the C4 position. |
Ligand Design Strategies (General Chemical Ligands)
The development of new ligands based on the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold employs several key strategies common in modern medicinal chemistry. These strategies aim to optimize the interaction between the ligand and its biological target.
Structure-Based Ligand Design: This is a cornerstone of modern drug discovery. When the three-dimensional structure of a target protein is known, computational tools like molecular docking can be used to predict how potential ligands will bind. nih.govnih.gov This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. It allows chemists to visualize interactions, such as hydrogen bonds and hydrophobic contacts, and rationally design modifications to improve binding affinity. mdpi.com
Pharmacophore Modeling: This strategy involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for biological activity. The benzo mdpi.comnih.govthieno[2,3-d]pyrimidine core serves as a rigid framework upon which these pharmacophoric elements can be strategically placed, primarily through functionalization at the C4 position, to create potent and selective ligands. nih.gov
Bioisosterism: The thienopyrimidine nucleus is a bioisostere of purine (B94841) and quinazoline, two scaffolds that are prevalent in numerous approved drugs. nih.gov This principle allows chemists to replace a known core in an existing drug or lead compound with the benzo mdpi.comnih.govthieno[2,3-d]pyrimidine scaffold. This substitution can lead to improved potency, selectivity, metabolic stability, or other desirable pharmacokinetic properties while retaining the key binding interactions.
Multi-Target-Directed Ligands (MTDLs): For complex diseases involving multiple biological pathways, a strategy is to design a single molecule that can modulate more than one target. The versatility of the thienopyrimidine scaffold makes it a suitable platform for developing MTDLs, for example, by creating derivatives that can simultaneously inhibit both 15-LOX and COX-2 enzymes for anti-inflammatory applications. nih.gov
Q & A
Q. How does pH influence the stability of this compound derivatives in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
